3-(Benzenesulfonyl)-1-benzylpyrrolidine-2,5-dione
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Overview
Description
3-(Benzenesulfonyl)-1-benzylpyrrolidine-2,5-dione is an organic compound that features a pyrrolidine ring substituted with a benzenesulfonyl group and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-1-benzylpyrrolidine-2,5-dione typically involves the reaction of benzenesulfonyl chloride with 1-benzylpyrrolidine-2,5-dione under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-1-benzylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Benzylic halides or amines.
Scientific Research Applications
3-(Benzenesulfonyl)-1-benzylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-1-benzylpyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various biochemical pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of sulfonyl derivatives.
Benzenesulfonic acid: An analog of sulfuric acid with similar reactivity.
Sulfonamides: Compounds containing the sulfonamide functional group, known for their antimicrobial properties.
Uniqueness
3-(Benzenesulfonyl)-1-benzylpyrrolidine-2,5-dione is unique due to its combination of a pyrrolidine ring with benzenesulfonyl and benzyl groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-benzylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c19-16-11-15(23(21,22)14-9-5-2-6-10-14)17(20)18(16)12-13-7-3-1-4-8-13/h1-10,15H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXYZMLNRWMPDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562150 |
Source
|
Record name | 3-(Benzenesulfonyl)-1-benzylpyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125774-17-6 |
Source
|
Record name | 3-(Benzenesulfonyl)-1-benzylpyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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